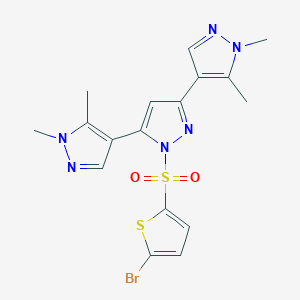
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a molecular formula of C14H15BrN4O2S2. This compound features a unique structure that includes a bromothiophene moiety and two pyrazole rings, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with the pyrazole rings under specific reaction conditions, such as the use of a base and a suitable solvent .
Analyse Chemischer Reaktionen
1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Wirkmechanismus
The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety and the pyrazole rings can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole include other sulfonylated pyrazoles and bromothiophene derivatives. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its combination of the bromothiophene moiety with two pyrazole rings, which can result in distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H17BrN6O2S2 |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H17BrN6O2S2/c1-10-12(8-19-22(10)3)14-7-15(13-9-20-23(4)11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3 |
InChI-Schlüssel |
XMQSDOIXXKFJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=C(N(N=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















